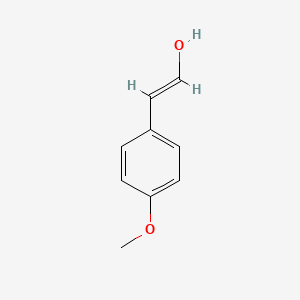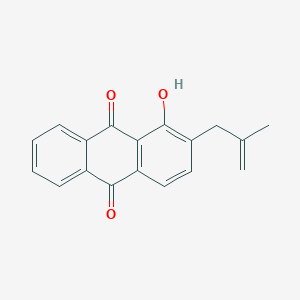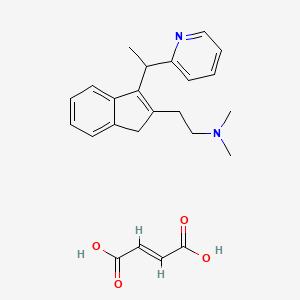
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and an amino group attached to a dimethylbutyl chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
准备方法
The synthesis of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine-2,5-dione with 2-amino-3,3-dimethylbutyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反应分析
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, while the pyrrolidine-2,5-dione ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
相似化合物的比较
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-Dione: This compound lacks the amino and dimethylbutyl groups, making it less versatile in chemical reactions.
2-Amino-3,3-Dimethylbutyl Chloride:
The uniqueness of this compound lies in its combined structural features, which provide a wide range of chemical and biological activities.
属性
CAS 编号 |
2007916-38-1 |
|---|---|
分子式 |
C10H19ClN2O2 |
分子量 |
234.72 g/mol |
IUPAC 名称 |
1-(2-amino-3,3-dimethylbutyl)pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)7(11)6-12-8(13)4-5-9(12)14;/h7H,4-6,11H2,1-3H3;1H |
InChI 键 |
CEEMBELIZRFGFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CN1C(=O)CCC1=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]propan-1-one](/img/structure/B13148054.png)



![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
